Thiocillin I
Overview
Description
Thiocillin I is part of the thiocillin family, a group of natural-product antibiotics derived from ribosomally encoded peptides. These compounds undergo extensive posttranslational modifications to yield mature trithiazolylpyridine-containing macrocyclic compounds. Despite their potent antibiotic activity, the pharmacokinetic properties of thiocillins have limited their clinical use. However, the ability to generate novel thiocillin variants through genetic manipulation of the precursor peptide genes has expanded the understanding of their structure-activity relationships (Acker, Bowers, & Walsh, 2009).
Synthesis Analysis
Thiocillin I, along with its variants, is synthesized through a remarkable biosynthetic pathway that includes the ribosomal synthesis of a precursor peptide followed by a series of complex posttranslational modifications. These modifications include cyclodehydration, oxidation of cysteines to thiazoles, and a unique enzyme-catalyzed [4 + 2] cycloaddition, leading to the formation of its distinct trithiazolylpyridine core. This biosynthetic process not only demonstrates the complexity of natural antibiotic synthesis but also opens avenues for the generation of thiocillin variants with potentially enhanced activities through chemoenzymatic synthesis (Wever et al., 2015).
Molecular Structure Analysis
The molecular structure of thiocillin I is characterized by a macrocyclic framework that encompasses a trithiazolylpyridine core. This structure is a result of multiple posttranslational modifications, where the C-terminal 14 residues of a precursor peptide undergo 13 modifications to form the mature antibiotic. The complexity and uniqueness of thiocillin's structure, with its heavy posttranslational modifications, underscore its potent antibiotic activity and specificity (Wieland Brown et al., 2009).
Chemical Reactions and Properties
Thiocillin I engages in chemical reactions characteristic of its thiazolylpyridine core and macrocyclic structure. Its biosynthesis involves a cascade of chemical reactions, including lantibiotic-type dehydrations, cyclodehydration, and oxidation, which ultimately yield its complex molecular scaffold. These reactions not only illustrate the chemical versatility of thiocillin I but also its potential as a scaffold for developing new antibiotics with similar or enhanced properties (Walsh, Acker, & Bowers, 2010).
Physical Properties Analysis
The physical properties of thiocillin I, such as solubility and ultraviolet absorption, reflect its structural complexity and biochemical functionality. Thiocillins are soluble in a mixture of chloroform and methanol and exhibit characteristic ultraviolet absorptions, indicative of their macrocyclic and aromatic constituents. These properties not only facilitate the purification and characterization of thiocillins but also hint at the specific interactions they may have with bacterial targets (Shoji et al., 1976).
Chemical Properties Analysis
The antibiotic activity of thiocillin I, derived from its chemical properties, targets the initial steps of bacterial protein synthesis. The incorporation of sulfur, as evidenced by its high sulfur content, contributes to its bactericidal properties against Gram-positive bacteria. The specificity and potency of thiocillin I against bacterial targets are closely linked to its unique chemical structure, highlighting the role of its posttranslational modifications in conferring antibiotic activity (Shoji et al., 1976).
Scientific Research Applications
Application Summary
Thiocillin I is a thiopeptide antibiotic . Thiopeptides are a class of potent antibiotics with promising therapeutic potential . Thiocillin I and its congeners are isolated from Bacillus cereus . This substance has become of special significance in recent times, notably through the work of Walsh .
Methods of Application or Experimental Procedures
The total synthesis of Thiocillin I has been achieved . The synthesis involved a novel Mo (VI)-oxide/picolinic acid catalyst for the cyclodehydration of cysteine peptides to form thiazoline heterocycles . This powerful tool enabled the total syntheses of two representative thiopeptide antibiotics: micrococcin P1 and thiocillin I . These two concise syntheses feature a C–H activation strategy to install the trisubstituted pyridine core and thiazole groups .
Results or Outcomes
The synthetic material displays promising antimicrobial properties measured against a series of Gram-positive bacteria . This work unequivocally defines the full structure (constitution and configuration) of the natural product as 1 .
Safety And Hazards
Future Directions
The development of a novel Mo(VI)-oxide/picolinic acid catalyst for the cyclodehydration of cysteine peptides to form thiazoline heterocycles has enabled the total syntheses of two representative thiopeptide antibiotics: micrococcin P1 and Thiocillin I . This approach could lead to novel anti-infective agents with improved therapeutic properties .
properties
IUPAC Name |
2-[2-[(26E)-26-ethylidene-12,29-bis(1-hydroxyethyl)-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H49N13O10S6/c1-8-23(36(65)49-12-19(3)62)51-37(66)27-15-74-45(56-27)31-18-75-44(58-31)25-11-10-22-34(50-25)26-13-76-46(53-26)33(21(5)64)60-39(68)29-17-77-47(57-29)35(48(6,7)71)61-40(69)30-16-73-43(55-30)24(9-2)52-41(70)32(20(4)63)59-38(67)28-14-72-42(22)54-28/h8-11,13-21,32-33,35,62-64,71H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b23-8+,24-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEORQDDAQBRWPT-NBBXXHIDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C/C)/C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H49N13O10S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1160.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiocillin I | |
CAS RN |
59979-01-0 | |
Record name | Thiocillin I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059979010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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